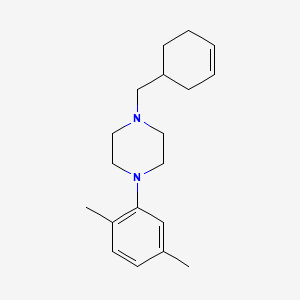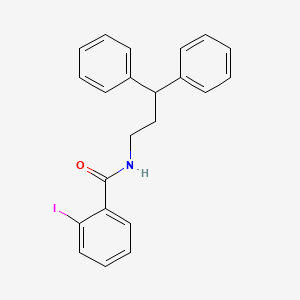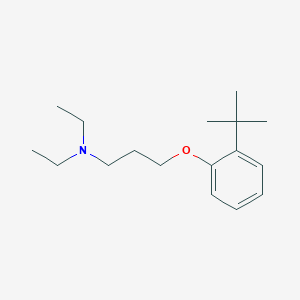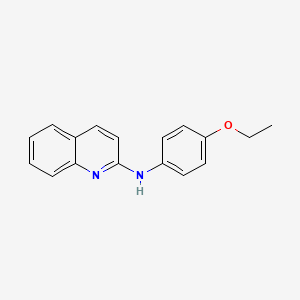
1-(3-cyclohexen-1-ylmethyl)-4-(2,5-dimethylphenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-cyclohexen-1-ylmethyl)-4-(2,5-dimethylphenyl)piperazine, also known as CPP, is a chemical compound that has been widely used in scientific research. CPP is a selective agonist of the N-methyl-D-aspartate (NMDA) receptor, which is a subtype of glutamate receptor. The NMDA receptor plays an important role in synaptic plasticity, learning, and memory formation. CPP has been used to study the function of the NMDA receptor in various biological systems.
作用机制
1-(3-cyclohexen-1-ylmethyl)-4-(2,5-dimethylphenyl)piperazine acts as a selective agonist of the NMDA receptor, binding to the glycine site of the receptor. This binding enhances the activity of the receptor, leading to an increase in calcium influx and the activation of downstream signaling pathways. The activation of the NMDA receptor by this compound has been shown to be involved in various physiological processes, including synaptic plasticity, learning, and memory formation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different biological systems. In the central nervous system, this compound has been shown to enhance synaptic plasticity and improve learning and memory formation. In the cardiovascular system, this compound has been shown to have vasodilatory effects and to improve blood flow. In the immune system, this compound has been shown to modulate the activity of immune cells and to have anti-inflammatory effects.
实验室实验的优点和局限性
One of the main advantages of using 1-(3-cyclohexen-1-ylmethyl)-4-(2,5-dimethylphenyl)piperazine in lab experiments is its high selectivity for the NMDA receptor. This allows researchers to study the function of the NMDA receptor in a specific biological system without interfering with other signaling pathways. Another advantage of this compound is its high yield and purity, which allows for accurate dosing and easy verification of the compound's identity. However, one limitation of using this compound is its potential toxicity at high doses, which can lead to neurotoxicity and other adverse effects.
未来方向
There are many future directions for research on 1-(3-cyclohexen-1-ylmethyl)-4-(2,5-dimethylphenyl)piperazine and the NMDA receptor. One area of interest is the role of the NMDA receptor in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the development of new drugs that target the NMDA receptor for the treatment of various neurological and psychiatric disorders. Additionally, research on the biochemical and physiological effects of this compound in different biological systems can provide insights into the function of the NMDA receptor and its potential therapeutic applications.
合成方法
The synthesis of 1-(3-cyclohexen-1-ylmethyl)-4-(2,5-dimethylphenyl)piperazine involves the reaction of 3-cyclohexen-1-ylmethylamine with 2,5-dimethylphenylacetic acid, followed by cyclization with phosgene. The final product is obtained by reduction with sodium borohydride. The yield of this compound synthesis is typically high, and the purity can be easily verified by analytical techniques such as high-performance liquid chromatography.
科学研究应用
1-(3-cyclohexen-1-ylmethyl)-4-(2,5-dimethylphenyl)piperazine has been widely used in scientific research to study the function of the NMDA receptor. The NMDA receptor is involved in various physiological processes, including synaptic plasticity, learning, and memory formation. This compound has been used to study the role of the NMDA receptor in these processes in various biological systems, including the central nervous system, the cardiovascular system, and the immune system.
属性
IUPAC Name |
1-(cyclohex-3-en-1-ylmethyl)-4-(2,5-dimethylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2/c1-16-8-9-17(2)19(14-16)21-12-10-20(11-13-21)15-18-6-4-3-5-7-18/h3-4,8-9,14,18H,5-7,10-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJVGQSBOLALOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3CCC=CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3-(3-ethoxyphenoxy)propoxy]-2-ethylbenzene](/img/structure/B5058798.png)
![ethyl N-(3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-N-methylglycinate](/img/structure/B5058806.png)
![N-{1-[1-(2,6-difluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5058820.png)
![methyl 4-{[4-chloro-1-(4-methoxyphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]oxy}benzoate](/img/structure/B5058828.png)

![4-bicyclo[2.2.1]hept-2-yl-1-piperazinecarbaldehyde](/img/structure/B5058843.png)
![N-cyclopentyl-N'-[2-methyl-2-(4-morpholinyl)propyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5058846.png)
![1-{2-[2-(4-bromo-2,6-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate](/img/structure/B5058857.png)
![methyl 4-[4-(diethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5058858.png)


![N-{(1S)-3-methyl-1-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]butyl}acetamide](/img/structure/B5058872.png)
![N,N'-bis[(6-nitro-1,3-benzodioxol-5-yl)methylene]dibenzo[b,d]thiophene-3,7-diamine 5,5-dioxide](/img/structure/B5058878.png)